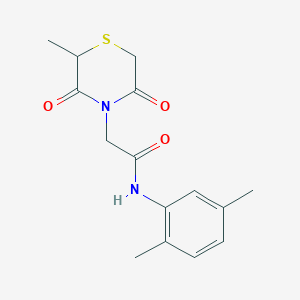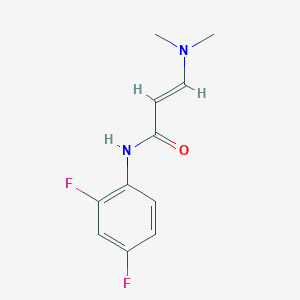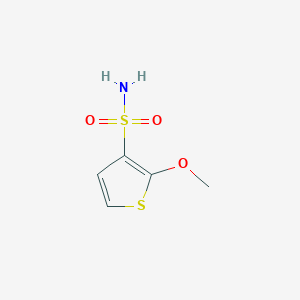
2-Méthoxythiophène-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxythiophene-3-sulfonamide is a chemical compound with the CAS Number: 2193067-64-8 . It has a molecular weight of 193.25 and its IUPAC name is 2-methoxythiophene-3-sulfonamide .
Molecular Structure Analysis
The InChI code for 2-Methoxythiophene-3-sulfonamide is 1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
2-Methoxythiophene-3-sulfonamide is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Propriétés chimiques
“2-Méthoxythiophène-3-sulfonamide” est un composé chimique avec le numéro CAS : 2193067-64-8. Il a un poids moléculaire de 193,25 et est généralement stocké à température ambiante. Il est généralement disponible sous forme de poudre .
Synthèse des sulfonimidates
Les sulfonimidates sont des composés organosulfurés qui ont connu un regain d'intérêt en raison de leur potentiel en tant qu'intermédiaires dans la synthèse d'autres composés organosulfurés importants. “this compound” pourrait potentiellement être utilisé dans la synthèse des sulfonimidates .
Précurseur pour les polymères
Les sulfonimidates, qui peuvent être synthétisés à partir de “this compound”, ont été utilisés comme précurseurs pour les polymères .
Candidats médicaments sulfoximine et sulfonimidamide
Les sulfonimidates ont également été utilisés pour créer des candidats médicaments sulfoximine et sulfonimidamide .
Réactifs de transfert d'alkyle
Les sulfonimidates ont trouvé des utilisations comme réactifs de transfert d'alkyle pour les acides, les alcools et les phénols .
Synthèse de dérivés du thiophène
“this compound” pourrait potentiellement être utilisé dans la synthèse de dérivés du thiophène .
Mécanisme D'action
Target of Action
2-Methoxythiophene-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and survival of bacteria .
Mode of Action
Sulfonamides, including 2-Methoxythiophene-3-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency in the bacteria, which inhibits their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methoxythiophene-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of 2-Methoxythiophene-3-sulfonamide is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a decrease in the number of bacteria, helping to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxythiophene-3-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the residues of sulfonamides and their metabolites in the aquatic environment can pose serious threats to ecosystems and human health
Safety and Hazards
Orientations Futures
Thiophene-based analogs, which would include 2-Methoxythiophene-3-sulfonamide, have been of interest to a growing number of scientists as potential biologically active compounds . They have been used in various fields such as organic synthesis and materials science . Therefore, future research could focus on exploring the biological activity and potential applications of 2-Methoxythiophene-3-sulfonamide.
Analyse Biochimique
Biochemical Properties
2-Methoxythiophene-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-Methoxythiophene-3-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes.
Molecular Mechanism
At the molecular level, 2-Methoxythiophene-3-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular function . The compound’s ability to interact with enzymes and other biomolecules is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxythiophene-3-sulfonamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Methoxythiophene-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Understanding the dosage effects is crucial for determining the therapeutic potential of this compound.
Metabolic Pathways
2-Methoxythiophene-3-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways is significant for its biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methoxythiophene-3-sulfonamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions determine the compound’s localization and accumulation, influencing its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Methoxythiophene-3-sulfonamide is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects the compound’s function and its interactions with other biomolecules.
Propriétés
IUPAC Name |
2-methoxythiophene-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZQWMWVESTUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)
![(E)-ethyl 2-(3-cinnamyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2416416.png)
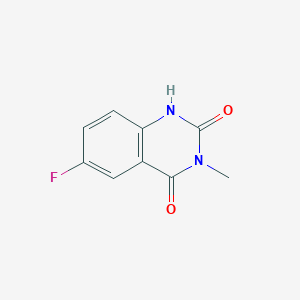
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2416419.png)
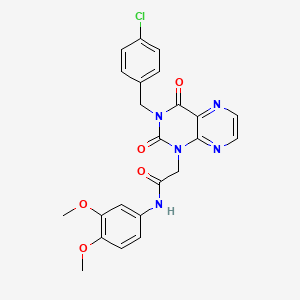

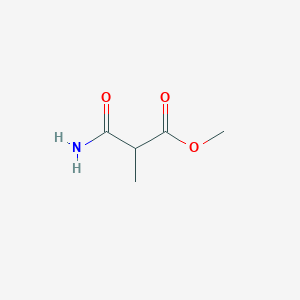
![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2416427.png)
